molecular formula C23H23BrN4O2S B2749700 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide CAS No. 1111142-34-7

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide

Cat. No.: B2749700
CAS No.: 1111142-34-7
M. Wt: 499.43
InChI Key: XTJHBYSFGOLJNJ-UHFFFAOYSA-N
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Description

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23BrN4O2S and its molecular weight is 499.43. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research has shown that compounds with similar structures, involving pyrimidine rings and sulfanyl acetamides, exhibit folded conformations around the methylene C atom of the thioacetamide bridge. This structural feature is stabilized by intramolecular hydrogen bonding, which could be relevant in the design of molecules with specific binding properties or in the analysis of molecular interactions (Subasri et al., 2016).

Dual Inhibitors for Therapeutic Targets

Compounds related to the one mentioned have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer chemotherapy. These studies involve the synthesis of classical and nonclassical analogues, demonstrating significant inhibitory activity against these enzymes, suggesting potential applications in the development of antitumor agents (Gangjee et al., 2008).

Synthesis of Novel Heterocyclic Compounds

Research has also explored the use of thioureido-acetamides as starting materials for the synthesis of various heterocyclic compounds through one-pot cascade reactions. This demonstrates the versatility of compounds with similar backbones in synthesizing a wide range of heterocycles, which are crucial in pharmaceutical chemistry for developing new therapeutic agents (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O2S/c1-15-7-8-20(18(24)11-15)25-21(29)14-31-23-26-19-9-10-28(13-17(19)22(30)27-23)12-16-5-3-2-4-6-16/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJHBYSFGOLJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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